molecular formula C10H12O4 B2509234 2-(4-Methoxy-3-methylphenoxy)acetic acid CAS No. 1394682-28-0

2-(4-Methoxy-3-methylphenoxy)acetic acid

Cat. No. B2509234
CAS RN: 1394682-28-0
M. Wt: 196.202
InChI Key: ILLWAUAYSUJNML-UHFFFAOYSA-N
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Description

2-(4-Methoxy-3-methylphenoxy)acetic acid is a chemical compound that belongs to the class of phenoxyacetic acids. These compounds are characterized by a phenoxy group attached to the acetic acid moiety. The methoxy and methyl substituents on the phenyl ring influence the physical, chemical, and biological properties of the compound.

Synthesis Analysis

The synthesis of related phenoxyacetic acid derivatives often involves the reaction of substituted phenols with chloroacetic acids or their equivalents. For example, the synthesis of 2-(4-fluorophenoxy) acetic acid was achieved by refluxing 4-fluorophenol with ethyl chloroacetate in acetone . Similarly, 2-(3-bromo-4-methoxyphenyl)acetic acid was synthesized through the regioselective bromination of 4-methoxyphenylacetic acid . These methods could potentially be adapted for the synthesis of 2-(4-Methoxy-3-methylphenoxy)acetic acid.

Molecular Structure Analysis

The molecular structure of phenoxyacetic acid derivatives is often confirmed using techniques such as X-ray diffraction, IR, and NMR analysis. For instance, the structure of 2-acetoxy-3-(3-methoxy-4-acetoxy-5-chlorophenyl)-propenoic acid was confirmed by X-ray crystallography and NMR . The crystal structure of (2-methylphenoxy)acetic acid revealed dimeric hydrogen bonding involving the carboxylate groups . These findings suggest that 2-(4-Methoxy-3-methylphenoxy)acetic acid may also exhibit similar intermolecular interactions.

Chemical Reactions Analysis

Phenoxyacetic acid derivatives can undergo various chemical reactions. For example, 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid were synthesized by cyclization with thiosemicarbazide . The reactivity of the carboxylic acid group is a key factor in such transformations. The presence of electron-donating methoxy and methyl groups in 2-(4-Methoxy-3-methylphenoxy)acetic acid could influence its reactivity in similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenoxyacetic acid derivatives are influenced by their molecular structure. For instance, the presence of a bromine atom in 2-(3-bromo-4-methoxyphenyl)acetic acid affects the electron distribution and angles around the substituents . The crystal structures and hydrogen bonding patterns can also affect the melting points, solubility, and other physical properties . These insights can be extrapolated to predict the properties of 2-(4-Methoxy-3-methylphenoxy)acetic acid.

Relevant Case Studies

While there are no direct case studies on 2-(4-Methoxy-3-methylphenoxy)acetic acid, related compounds have been evaluated for their antimicrobial activities and as ligands in metal complexes . These studies demonstrate the potential applications of phenoxyacetic acid derivatives in medicinal chemistry and coordination chemistry. The synthesis and structural elucidation of these compounds provide a foundation for further exploration of their properties and applications.

Scientific Research Applications

Precursor of Dopamine

3-O-Methyldopa, another compound related to 2-(4-Methoxy-3-methylphenoxy)acetic acid, serves as a significant precursor of dopamine in animals and humans. It penetrates blood barriers into tissues like the brain and heart more readily than L-dopa and has a longer biological half-life. This metabolite's primary urinary components indicate its metabolic path and potential applications in understanding and potentially treating conditions related to dopamine function (Bartholini, Kuruma, & Pletscher, 1971).

Application in Sensing and Environmental Analysis

The development of molecular imprinted polymer nanoparticles for sensitive and selective trace determination of MCPA, related to 2-(4-Methoxy-3-methylphenoxy)acetic acid, highlights its utility in environmental and biological sample analysis. This method, involving the preparation of MCPA imprinting polymer, showcased high sorbent capacity and was successfully applied to determine MCPA in urine and different water samples, underscoring its potential in monitoring and studying the environmental impact of this compound (Omidi et al., 2014).

Antimicrobial Properties

Phenoxy acetic acid derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid have demonstrated significant antimicrobial activities against various strains. The synthesis of these compounds and their subsequent evaluation for antimicrobial effectiveness highlights the potential of derivatives of 2-(4-Methoxy-3-methylphenoxy)acetic acid in developing new antimicrobial agents (Noolvi et al., 2016).

Mechanism of Action

The mechanism of action for “2-(4-Methoxy-3-methylphenoxy)acetic acid” is not available in the searched resources. It’s worth noting that the mechanism of action for a compound can vary depending on its application and the system in which it is used .

properties

IUPAC Name

2-(4-methoxy-3-methylphenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-7-5-8(14-6-10(11)12)3-4-9(7)13-2/h3-5H,6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLWAUAYSUJNML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxy-3-methylphenoxy)acetic acid

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